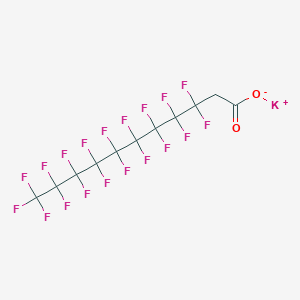
1H,1H,2H,2H-Perfluoroundecanoicacidpotassiumsalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,1H,2H,2H-Perfluoroundecanoicacidpotassiumsalt is a perfluoroalkyl-containing compound with the molecular formula C11H6F17KO2 and a molecular weight of 532.24 g/mol . It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.
Preparation Methods
1H,1H,2H,2H-Perfluoroundecanoicacidpotassiumsalt can be synthesized through several methods. One common synthetic route involves the reaction of perfluoroundecanoic acid with potassium hydroxide under controlled conditions. The reaction typically occurs in an organic solvent, such as methanol or ethanol, at elevated temperatures to ensure complete conversion . Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity.
Chemical Reactions Analysis
1H,1H,2H,2H-Perfluoroundecanoicacidpotassiumsalt undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with reagents like alkyl halides, leading to the formation of perfluoroalkylated products.
Oxidation and Reduction: While the compound is generally resistant to oxidation and reduction due to its perfluorinated nature, specific conditions and catalysts can facilitate these reactions.
Ring-Opening Reactions: It can be used in ring-opening reactions of oligoethylene glycols diglycidyl ethers, serving as a precursor for F-alkyl non-ionic surfactants.
Scientific Research Applications
1H,1H,2H,2H-Perfluoroundecanoicacidpotassiumsalt has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H,1H,2H,2H-Perfluoroundecanoicacidpotassiumsalt involves its interaction with molecular targets through its perfluorinated alkyl chain. This chain imparts hydrophobic and lipophobic properties, allowing the compound to interact with lipid membranes and other hydrophobic environments . The exact molecular pathways and targets are still under investigation, but its stability and resistance to degradation are key factors in its effectiveness .
Comparison with Similar Compounds
1H,1H,2H,2H-Perfluoroundecanoicacidpotassiumsalt can be compared with other perfluoroalkyl compounds, such as:
1H,1H,2H,2H-Perfluoro-1-hexanol: This compound has a shorter perfluorinated chain and is used in different applications, such as environmental analysis.
1H,1H,2H,2H-Perfluoro-1-decanol: Similar in structure but with a different functional group, it is used in the synthesis of specialty chemicals.
The uniqueness of this compound lies in its longer perfluorinated chain and its potassium salt form, which provide distinct chemical and physical properties .
Properties
Molecular Formula |
C11H2F19KO2 |
|---|---|
Molecular Weight |
566.20 g/mol |
IUPAC Name |
potassium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-nonadecafluoroundecanoate |
InChI |
InChI=1S/C11H3F19O2.K/c12-3(13,1-2(31)32)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)11(28,29)30;/h1H2,(H,31,32);/q;+1/p-1 |
InChI Key |
JEUFQHAADNNROT-UHFFFAOYSA-M |
Canonical SMILES |
C(C(=O)[O-])C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


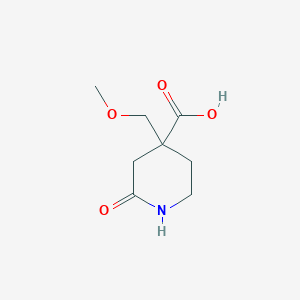


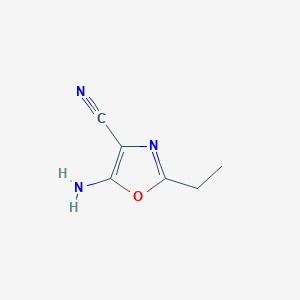
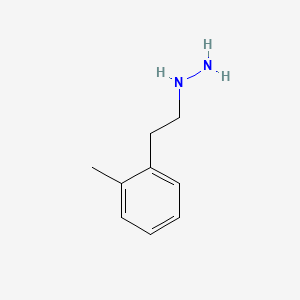
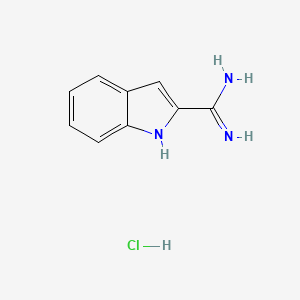
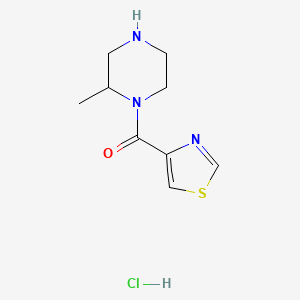
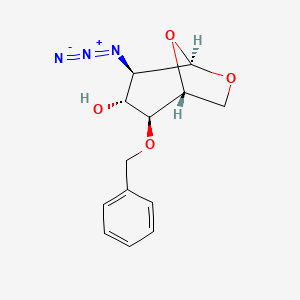
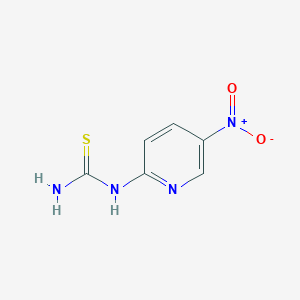

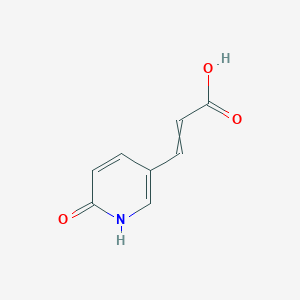
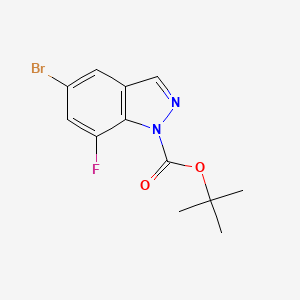
![4-[(1R,3aS,4R,6aS)-4-[4-(acetyloxy)-3,5-dimethoxyphenyl]-hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenyl acetate](/img/structure/B12438927.png)
![3-chloro-2-({2-[5-(2-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B12438932.png)
